5-Phenyl-1,2,3-thiadiazol-4-amine
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Overview
Description
5-Phenyl-1,2,3-thiadiazol-4-amine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3-thiadiazol-4-amine typically involves the cyclization of phenylthiosemicarbazide with appropriate reagents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol or an ethanol/benzene mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,3-thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,3-thiadiazol-4-amine involves its interaction with various molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis in cancer cells by disrupting DNA replication processes. The presence of the thiadiazole ring, which is a bioisostere of pyrimidine, allows it to interfere with the replication machinery of both bacterial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar chemical properties but differs in the position of nitrogen atoms in the ring.
1,2,5-Thiadiazole: Another isomer with distinct chemical behavior due to the different arrangement of nitrogen and sulfur atoms.
Uniqueness
5-Phenyl-1,2,3-thiadiazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to act as a corrosion inhibitor and its promising anticancer properties make it a compound of significant interest in both industrial and medicinal chemistry .
Properties
Molecular Formula |
C8H7N3S |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
5-phenylthiadiazol-4-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H,9H2 |
InChI Key |
JUOLCCPPLUYATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)N |
Origin of Product |
United States |
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